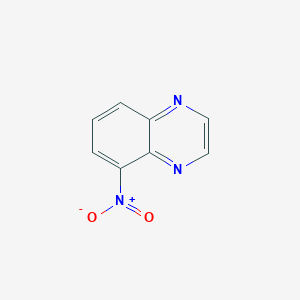

5-Nitroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBOWHSZOCPDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171722 | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18514-76-6 | |

| Record name | 5-Nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitroquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Nitroquinoxaline and Its Analogues

Direct Nitration of Quinoxaline (B1680401) and Substituted Quinoxalines

Direct nitration involves the introduction of a nitro group onto the benzene (B151609) portion of the quinoxaline ring system via an electrophilic aromatic substitution reaction. The success and selectivity of this method are highly dependent on reaction conditions and the electronic nature of any existing substituents on the ring.

The direct nitration of the parent quinoxaline molecule is known to require harsh, or "forcing," reaction conditions. ipp.pt This is because the quinoxaline ring, being a nitrogen-containing heterocycle, is electron-deficient and thus deactivated towards electrophilic attack. The nitrogen atoms in the pyrazine (B50134) ring exert an electron-withdrawing effect, making the attached benzene ring less nucleophilic than benzene itself.

Under strongly acidic nitrating conditions, the quinoxaline nitrogens are protonated, further deactivating the ring system. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and a stronger acid, such as oleum (B3057394) (fuming sulfuric acid), at elevated temperatures. ipp.pt

A significant challenge in this direct approach is controlling the extent of nitration and achieving selectivity. The reaction often yields a mixture of products, with 5,7-dinitroquinoxaline being a major component, while the desired 5-nitroquinoxaline is formed in very low yields. For instance, nitration of quinoxaline with concentrated nitric acid and oleum at 90°C has been reported to produce this compound in a mere 1.5% yield, alongside 5,7-dinitroquinoxaline in a 24% yield. ipp.pt This low yield for the mono-nitrated product presents a significant challenge for optimization and makes this route less favorable for large-scale synthesis.

| Reactant | Nitrating Agent | Temperature | Products | Yield (%) |

| Quinoxaline | Conc. HNO₃ / Oleum | 90°C | This compound | 1.5% |

| Quinoxaline | Conc. HNO₃ / Oleum | 90°C | 5,7-Dinitroquinoxaline | 24% |

Data derived from research on quinoxaline nitration. ipp.pt

The position of nitration on the quinoxaline ring is governed by the electronic effects of the heterocyclic nitrogen atoms and any other substituents present. In the protonated quinolinium ion, the species that reacts under strong acid conditions, the electron-withdrawing effect deactivates all positions, but the deactivation is most pronounced in the pyrazine ring and at the C-6 and C-8 positions of the benzene ring. Consequently, electrophilic attack preferentially occurs at the C-5 and C-7 positions, which have a relatively higher electron density.

The presence of other substituents on the quinoxaline core can further influence this regioselectivity. Electron-donating groups (EDGs) can activate the ring and direct the incoming nitro group, while electron-withdrawing groups (EWGs) will further deactivate it. For example, studies on the metal-free nitration of quinoxalin-2(1H)-one derivatives, which possess a carbonyl group on the pyrazine ring, demonstrate that the reaction can be directed selectively to either the C-5 or C-7 position of the phenyl ring, yielding a range of 5-nitro and 7-nitro quinoxalin-2(1H)-ones. rsc.org This highlights how existing functional groups dictate the final regiochemical outcome of the nitration.

The general principles of electrophilic aromatic substitution dictate the directing effects:

Activating Groups (e.g., -OH, -OR, -NH₂, alkyls) are typically ortho, para-directors. When present on the benzene ring of quinoxaline, they would be expected to favor nitration at positions ortho or para to themselves, potentially competing with the inherent directing effect of the pyrazine ring.

Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are generally meta-directors (with the exception of halogens, which are deactivating ortho, para-directors). libretexts.org Their presence would further deactivate the ring and direct the incoming nitro group to a position meta to their own.

Synthesis through Condensation Reactions Utilizing Nitro-Substituted Precursors

A more versatile and widely employed strategy for synthesizing nitroquinoxalines involves the condensation of nitro-substituted aromatic precursors. This approach builds the quinoxaline ring system with the nitro group already in a predetermined position, thus avoiding the regioselectivity issues and harsh conditions associated with direct nitration. The cornerstone of this method is the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.gov

The classical and most common synthesis of the quinoxaline core involves the cyclocondensation of an o-phenylenediamine (B120857) (or a substituted derivative) with a 1,2-dicarbonyl compound like glyoxal or benzil. sapub.orgnih.gov To produce a nitroquinoxaline, a nitro-substituted o-phenylenediamine is used as the starting material.

For instance, 6-nitroquinoxaline (B1294896) can be synthesized by the reaction of 4-nitro-o-phenylenediamine with glyoxal. Similarly, reacting 3-nitro-o-phenylenediamine with glyoxal would yield this compound. This method offers excellent control over the position of the nitro group. The reactions are often catalyzed by acids and can be performed in various solvents, including ethanol (B145695) or even water, under relatively mild conditions. chim.itijrar.org

| 1,2-Diamine Precursor | 1,2-Dicarbonyl Precursor | Product |

| 4-Nitro-o-phenylenediamine | Glyoxal | 6-Nitroquinoxaline |

| 3-Nitro-o-phenylenediamine | Glyoxal | This compound |

| 4,5-Dimethyl-o-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline |

| o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline |

Table illustrating the versatility of the condensation reaction for synthesizing various quinoxaline derivatives.

An alternative, though less common, variation of the condensation strategy involves placing the nitro group on the 1,2-dicarbonyl precursor instead of the diamine. For example, the condensation of an unsubstituted o-phenylenediamine with a mononitro-substituted benzil derivative would also yield a nitro-substituted diphenylquinoxaline. The position of the nitro group on the final product would be determined by its position on the starting benzil molecule. This approach expands the range of accessible nitroquinoxaline derivatives, particularly those bearing substituents on the pyrazine ring portion of the molecule.

Multi-Step Synthetic Routes to Functionalized this compound Derivatives

Functionalized 5-nitroquinoxalines often serve as intermediates for more complex molecules. Their synthesis frequently begins with a pre-functionalized nitroaromatic compound that is elaborated through a multi-step sequence. A common strategy involves using a halogenated quinoxaline as a versatile intermediate.

For example, a synthetic pathway can start with a compound like 4-chloro-2-nitroaniline. This precursor can undergo a series of reactions including reductive cyclization, oxidation, and chlorination to yield a key intermediate such as 2,7-dichloroquinoxaline. nih.gov This intermediate, already bearing a chloro-substituent, can then be nitrated, with the existing substituent influencing the position of nitration. The chloro groups can subsequently be replaced by other functional groups through nucleophilic aromatic substitution (SₙAr) reactions.

Another powerful approach starts with a commercially available precursor like 2,3-dichloro-6-nitroquinoxaline. The chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic displacement. This allows for the sequential or simultaneous introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build complex, functionalized 6-nitroquinoxaline derivatives. While this example starts with a 6-nitro isomer, the same synthetic logic applies to creating derivatives from a 5-nitro-2,3-dichloroquinoxaline precursor, enabling the construction of a diverse library of functionalized this compound analogues.

Preparation of Halogenated Nitroquinoxaline Intermediates

A primary and efficient method for synthesizing halogenated nitroquinoxaline intermediates, such as 6-halo-5-nitroquinoxalines, involves the condensation of a substituted ortho-phenylenediamine with an α-dicarbonyl compound. The key starting material is a 4-halo-5-nitro-1,2-phenylenediamine, which is reacted with a 1,2-dicarbonyl compound like glyoxal or benzil to form the quinoxaline ring system. This reaction directly installs both the nitro group and the halogen atom onto the benzene portion of the quinoxaline core, making these products valuable precursors for further chemical transformations. researchgate.net

Another synthetic route to access a doubly halogenated diamine precursor begins with 3-chloro-4-fluoro benzamine. This starting material undergoes a sequence of reactions including acetylation of the amino group, followed by nitration to yield N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide. Subsequent reduction of the nitro group furnishes the 1,2-diamino-4-chloro-5-fluorobenzene intermediate, which is then ready for cyclization with a diketone to form the corresponding dihalogenated quinoxaline.

Below is a data table summarizing the synthesis of a key halogenated nitroquinoxaline precursor.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 4-nitrobenzene-1,2-diamine | 1. Glyoxal (40% aq.) 2. H₂/Pd-C 3. 1,3-Dibromo-5,5-dimethylhydantoin | 6-amino-5-bromoquinoxaline | 77.3 (overall) |

This table illustrates a multi-step synthesis where the halogen is introduced after the formation and reduction of the nitroquinoxaline core. researchgate.netgoogle.com

Introduction of Amino and Methoxy (B1213986) Groups via Subsequent Transformations

The halogen atom on this compound intermediates, particularly at the C-6 position, is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent nitro group. This reactivity allows for the straightforward introduction of amino and methoxy functionalities.

Introduction of Amino Groups: 6-Halo-5-nitroquinoxalines can be converted to 6-amino-5-nitroquinoxalines by reaction with amines. For instance, the substitution of 6-fluoroquinoxalines with various primary or secondary amines can be accelerated using microwave irradiation, a technique known to dramatically shorten reaction times and often improve yields. mdpi.com This method provides a rapid entry to a library of 6-aminoquinoxaline derivatives. The reaction proceeds via the classical SNAr mechanism, where the amine attacks the carbon bearing the halogen, leading to the formation of a Meisenheimer complex, followed by the expulsion of the halide ion.

Introduction of Methoxy Groups: Similarly, the methoxy group can be introduced by reacting a 6-halo-5-nitroquinoxaline with sodium methoxide (B1231860) in a suitable solvent like methanol or dimethyl sulfoxide (DMSO). The methoxide ion acts as a potent nucleophile, displacing the halide to form the corresponding 6-methoxy-5-nitroquinoxaline. This reaction is a standard method for installing alkoxy groups on activated aromatic rings. While specific examples for 6-halo-5-nitroquinoxalines are part of the broader class of SNAr reactions, the principles are well-established for similarly activated substrates like 2-halogeno-5-nitrothiazoles, which readily convert to their 2-methoxy derivatives.

The following table summarizes representative nucleophilic substitution reactions on halogenated quinoxalines.

| Starting Material | Nucleophile | Conditions | Product | Yield (%) |

| 6-fluoroquinoxalines | Various amines | Microwave irradiation | 6-aminoquinoxalines | 88-97 |

| 2-Chloro-5-nitrothiazole | Sodium methoxide | Equimolar, Methanol | 2-methoxy-5-nitrothiazole | ~90 |

This table provides examples of nucleophilic substitution, with the second entry serving as an analogous reaction demonstrating the feasibility of methoxy group introduction. mdpi.com

Catalytic Approaches and Green Chemistry Protocols in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to minimize environmental impact.

Application of Organocatalysts and Metal Catalysts

The cornerstone reaction for quinoxaline synthesis—the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—can be significantly enhanced through catalysis.

Organocatalysts: An efficient organocatalytic approach for quinoxaline synthesis has been demonstrated using nitrilotris(methylenephosphonic acid). This catalyst, used in small quantities (e.g., 5 mol%), can afford various quinoxaline products in high yields (80–97%) within a short reaction time. A key advantage of this organocatalyst is its potential for recyclability and reusability over several cycles with only a slight decrease in product yield, aligning with the principles of sustainable chemistry. nih.gov

Metal Catalysts: A wide range of metal catalysts have been employed to synthesize quinoxalines. Transition metals are particularly effective. For example, manganese(I)-catalyzed reactions have been developed for the direct synthesis of quinazolines, a related heterocyclic system, showcasing the potential of earth-abundant metals. frontiersin.org In the context of quinoxaline synthesis, heterogeneous catalysts such as alumina-supported heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀ on alumina) have been shown to be highly active. These catalysts facilitate the reaction at room temperature in high yields and can be easily recovered by filtration and reused. nih.gov Other protocols have utilized palladium on carbon (Pd/C) for reductive steps in sequential reactions leading to quinoxaline derivatives. researchgate.net

| Catalyst Type | Catalyst Example | Reaction | Key Advantages |

| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Condensation of 1,2-diamines and 1,2-dicarbonyls | Recyclable, high yields, short reaction times. nih.gov |

| Metal Catalyst | Alumina-Supported Heteropolyoxometalates | Condensation of o-phenylenediamine and benzil | High activity at room temperature, reusable. nih.gov |

| Metal Catalyst | Mn(I) complex | Synthesis of quinazolines (related heterocycles) | Uses earth-abundant, non-toxic metal. frontiersin.org |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of environmentally friendly protocols for quinoxaline synthesis is a major focus of contemporary research, aiming to reduce waste and avoid hazardous solvents. ijirt.orgbenthamdirect.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. An efficient and inexpensive sulfated polyborate catalyst has been successfully used for the rapid, solvent-free synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-diketones. ias.ac.in This method offers high yields, short reaction times, and easy work-up. The catalyst is recyclable without a significant loss in activity. ias.ac.in Microwave-assisted solvent-free procedures on solid supports like florisil or montmorillonite K10 have also proven to be highly efficient for synthesizing quinoxaline 1,4-di-N-oxide derivatives, further reducing reaction times and increasing yields compared to conventional methods. scielo.br

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. An eco-friendly method has been developed for quinoxaline synthesis via the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds using methanol as the solvent at room temperature. Water, being the most environmentally benign solvent, has also been utilized. For instance, the use of a recyclable catalyst composed of PTSA and sodium p-toluene sulfonate (NaPTS) in water has been shown to be effective for quinoxaline synthesis. chim.it

| Protocol | Catalyst/Conditions | Solvent | Key Advantages |

| Solvent-Free | Sulfated Polyborate | None | Recyclable catalyst, short reaction times, high yields. ias.ac.in |

| Solvent-Free | Microwave Irradiation / Solid Support (Florisil) | None | Rapid, efficient, simple procedure. scielo.br |

| Green Solvent | None | Methanol | Room temperature, eco-friendly. |

| Green Solvent | Recyclable PTSA/NaPTS | Water | Use of water as solvent, recyclable catalyst. chim.it |

Chemical Reactivity and Transformations of 5 Nitroquinoxaline

Electrophilic Substitution Reactions

The nitro group in 5-nitroquinoxaline deactivates the quinoxaline (B1680401) ring towards electrophilic attack. This deactivating effect directs incoming electrophiles to specific positions on the molecule.

Further Nitration and Dinitration Studies

The introduction of a second nitro group onto the this compound ring requires forcing conditions due to the deactivating nature of the existing nitro group. sgbaukrc.ac.indu.edu.eg Treatment of this compound with a mixture of nitric acid and sulfuric acid at elevated temperatures (80–100°C) leads to the formation of 5,7-dinitroquinoxaline. Research has also indicated that the nitration of quinoxaline itself under harsh conditions, such as with a mixture of oleum (B3057394) and nitric acid at 90°C, can yield 5,6-dinitroquinoxaline as a major product alongside a small amount of this compound. sgbaukrc.ac.indu.edu.egrsc.org The formation of 5,7-dinitroquinoxaline is the predicted outcome by analogy with other 5- or 8-nitroquinoxalines. du.edu.eg

| Starting Material | Reagents | Product(s) | Yield (%) | Reference(s) |

| This compound | HNO₃/H₂SO₄ (80–100°C) | 5,7-Dinitroquinoxaline | ~65 | |

| Quinoxaline | Oleum/HNO₃ (90°C) | This compound | 1.5 | iosrphr.org |

| Quinoxaline | Oleum/HNO₃ (90°C) | 5,6-Dinitroquinoxaline | 24 | sgbaukrc.ac.inrsc.orgiosrphr.org |

Halogenation Reactions

Halogenation of this compound is an example of electrophilic aromatic substitution where a catalyst is often required to activate the halogen. wikipedia.orglibretexts.org The reaction of this compound with bromine in acetic acid results in the formation of 3-bromo-5-nitroquinoxaline. The nitro group directs the regioselectivity of this reaction, although the yields are moderate, typically in the range of 40–50%, which may be attributed to steric hindrance. Further studies have shown that 2,3,6-trichloro-5-nitroquinoxaline can be synthesized, which has been identified as a new compound. brunel.ac.uk

Nucleophilic Substitution Reactions on this compound Derivatives

The electron-withdrawing nature of the nitro group activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions adjacent to the nitro group.

Displacement of Halogen or Other Leaving Groups

Halogenated derivatives of this compound are key intermediates for further functionalization. The halogen atom can be readily displaced by a variety of nucleophiles. For instance, studies on 6-halo-7-nitroquinoxalines have been conducted to understand the relative nucleofugicities of the nitro group versus the halogen. capes.gov.br In the case of 2-chloro-3-nitroquinoxaline, nucleophiles such as piperidine (B6355638), cyclohexylamine, and methoxide (B1231860) ion have been shown to selectively displace the nitro group rather than the chlorine atom. researchgate.net This is contrary to the typical behavior of ortho-chloronitroaromatics. researchgate.net However, in other systems like 2-chloro-6,7-dinitroquinoxaline, the chlorine atom is readily displaced by amines. scielo.brsemanticscholar.org

Reactions with Amines and Other Nucleophiles

This compound and its derivatives react with a range of nucleophiles, including amines. For example, 6-methylamino-5-nitroquinoxaline (B14945) can be formed by reacting a suitable precursor with methylamine. The reaction of 5-chloro-6-nitroquinoxaline (B14318674) with piperidine results in the formation of 6-nitro-5-piperidinoquinoxaline as the sole product. researchgate.net The reaction of 6-nitroquinoxaline (B1294896) with hydroxylamine (B1172632) in an alkaline medium yields 5-amino-6-nitroquinoxaline. prepchem.com Furthermore, catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline (B8640550) leads to the corresponding amine, which can then undergo nucleophilic substitution with alkoxymethylene derivatives. researchgate.net

| Substrate | Nucleophile | Product | Reference(s) |

| 6-Halo-5-nitroquinoxaline derivative | Methylamine | 6-Methylamino-5-nitroquinoxaline | |

| 2-Chloro-3-nitroquinoxaline | Piperidine | 2-Piperidino-3-nitroquinoxaline | researchgate.net |

| 5-Chloro-6-nitroquinoxaline | Piperidine | 6-Nitro-5-piperidinoquinoxaline | researchgate.net |

| 6-Nitroquinoxaline | Hydroxylamine | 5-Amino-6-nitroquinoxaline | prepchem.com |

| 5-Nitro-2,3-diphenylquinoxaline | H₂/Catalyst, then Alkoxymethylene derivative | Substituted pyridoquinoxalines | researchgate.net |

Reduction Reactions of the Nitro Group and the Quinoxaline Ring System

The reduction of the nitro group in this compound is a common and important transformation, leading to the formation of amino derivatives which are valuable synthetic intermediates. A variety of reducing agents can be employed for this purpose. masterorganicchemistry.com

Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a highly effective method, typically providing high yields of 5-aminoquinoxaline (85–90%) at room temperature and atmospheric pressure. Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄) in aqueous ethanol (B145695), which also affords 5-aminoquinoxaline in good yields (78%). The reduction process is understood to proceed through intermediate nitroso and hydroxylamine species before yielding the final amine. Other reducing agents such as iron in acetic acid and tin(II) chloride are also effective for converting nitro groups to amines. commonorganicchemistry.com

While the nitro group is readily reduced, the quinoxaline ring system itself can also be reduced under certain conditions. Quinoxaline can be reduced to 1,4-dihydroquinoxaline or 1,2,3,4-tetrahydroquinoxaline (B1293668). researchgate.net For example, the reaction of 5-amino-6-nitroquinoxaline with sodium borohydride (B1222165) results in the reduction of the quinoxaline ring to give 1,2,3,4-tetrahydro-5-amino-6-nitroquinoxaline. prepchem.com

| Reagent | Conditions | Product | Yield (%) | Reference(s) |

| Hydrogen gas (H₂) + Pd/C | Room temperature, 1 atm H₂ | 5-Aminoquinoxaline | 85–90 | |

| Sodium dithionite (Na₂S₂O₄) | Aqueous ethanol, 60–70°C | 5-Aminoquinoxaline | 78 | |

| Iron powder and glacial acetic acid | - | Diaminoquinoxaline derivative | - | rsc.org |

| Hydrazine (B178648) hydrate (B1144303) and palladised charcoal | Ethanol, 70°C | 5-Acetamidoquinoxaline (after acetylation) | - | rsc.org |

Catalytic Hydrogenation to Aminoquinoxaline Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in this compound to yield 5-aminoquinoxaline. This transformation is a crucial step in the synthesis of various biologically active compounds.

Research Findings:

The reduction of the nitro group can be achieved using various catalytic systems. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.comvapourtec.com The reaction is typically carried out using hydrogen gas (H₂) as the reducing agent. commonorganicchemistry.com The process generally proceeds through nitroso and hydroxylamine intermediates to ultimately form the amino group. The reaction pathways can involve the formation of azoxy and azo compounds as intermediates, which are further hydrogenated to the final amine product. almacgroup.com

Alternative hydrogen donors to molecular hydrogen, such as formic acid and its salts (e.g., ammonium (B1175870) formate), can also be utilized in a process known as catalytic transfer hydrogenation. ursinus.edu This method can offer advantages in terms of safety and experimental setup.

Table 1: Catalytic Hydrogenation of this compound to 5-Aminoquinoxaline

| Catalyst | Reducing Agent/Hydrogen Donor | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| Pd/C | H₂ | - | Room Temperature | 1 atm | 85-90% |

| Raney Nickel | H₂ | - | - | - | - |

| Pd/C | Ammonium Formate | - | - | - | - |

Data compiled from multiple sources. commonorganicchemistry.com

Selective Reduction of the Nitro Group

In molecules containing other reducible functional groups, the selective reduction of the nitro group in this compound is a significant synthetic challenge. Various reagents and conditions have been developed to achieve this chemoselectivity.

Research Findings:

Reagents such as sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com Metal-based systems, like iron or zinc in acidic media (e.g., acetic acid), provide mild conditions for this reduction. commonorganicchemistry.com

More recently, systems like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to effectively and selectively reduce aromatic nitro groups at room temperature. niscpr.res.inresearchgate.net Another modern approach involves the use of a nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and polymethylhydrosiloxane (B1170920) (PMHS) catalytic system, which demonstrates high chemoselectivity for the reduction of nitro compounds to primary amines, even in the presence of sensitive groups like aldehydes, esters, and nitriles. rsc.org

Table 2: Reagents for Selective Reduction of the Nitro Group in this compound

| Reagent | Conditions | Product |

|---|---|---|

| Sodium dithionite (Na₂S₂O₄) | Aqueous ethanol, 60–70°C | 5-Aminoquinoxaline |

| Tin(II) chloride (SnCl₂) | Acidic medium | 5-Aminoquinoxaline |

| Iron (Fe) | Acetic acid | 5-Aminoquinoxaline |

| Zinc (Zn) | Acetic acid | 5-Aminoquinoxaline |

| Hydrazine glyoxylate / Zn or Mg | Room temperature | 5-Aminoquinoxaline |

| Ni(acac)₂ / PMHS | Mild conditions | 5-Aminoquinoxaline |

Data compiled from multiple sources. commonorganicchemistry.comniscpr.res.inresearchgate.netrsc.org

Reduction of the Pyrazine (B50134) Ring to Dihydro- and Tetrahydroquinoxalines

The pyrazine ring of the quinoxaline system can be reduced to form 1,2-dihydro, 1,4-dihydro, or 1,2,3,4-tetrahydroquinoxaline derivatives. researchgate.netijpsr.com This transformation expands the structural diversity of compounds accessible from the this compound scaffold.

Research Findings:

The reduction of the quinoxaline ring system can be accomplished using various reducing agents. For instance, sodium in ethanol (Na/C₂H₅OH) can reduce quinoxaline to its 1,2,3,4-tetrahydro derivative. ijpsr.com A one-pot synthesis of tetrahydroquinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds has been developed using diboronic acid (B₂(OH)₄) in water, where water acts as the hydrogen donor under metal-free conditions. rsc.org This suggests a potential route for the simultaneous reduction of the nitro group and the pyrazine ring. The synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives can also be achieved through a multi-step process involving the reduction of a diamine intermediate followed by cyclization and further reduction. nih.gov

Oxidation Reactions of this compound

Oxidation of this compound can lead to the formation of N-oxides or, under more forceful conditions, the cleavage of the quinoxaline ring.

Formation of Quinoxaline N-Oxides

The nitrogen atoms in the pyrazine ring of quinoxaline derivatives can be oxidized to form N-oxides. These N-oxides are versatile intermediates in organic synthesis.

Research Findings:

The oxidation of quinoxalines to their corresponding N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov Hydrogen peroxide (H₂O₂) can also be employed as an oxidizing agent. nih.gov The formation of N-oxides introduces a new site of reactivity in the molecule. For example, 2,3,6-trichloroquinoxaline (B1330414) has been oxidized to 2,3,6-trichloroquinoxaline-1-oxide. lsbu.ac.ukbrunel.ac.uk

Oxidative Cleavage of the Quinoxaline Ring

Under strong oxidizing conditions, the quinoxaline ring system can undergo cleavage.

Research Findings:

Oxidative cleavage of the quinoxaline ring is a less common transformation but can occur under specific conditions. For example, oxidation of quinoxaline with alkaline potassium permanganate (B83412) results in the formation of pyrazine-2,3-dicarboxylic acid. ijpsr.com While specific studies on the oxidative cleavage of this compound are limited, it is plausible that similar degradation of the benzene (B151609) ring could occur under harsh oxidative conditions, potentially leading to substituted pyrazine dicarboxylic acids. The oxidative cleavage of alkenes can be achieved using various methods, including ozonolysis and metal-catalyzed oxidations, which are analogous to the types of reactions that could potentially cleave the aromatic rings of quinoxaline under forcing conditions. scientificupdate.comuwindsor.ca

Alkylation and Acylation Reactions at Nitrogen Atoms or Ring Carbons

Alkylation and acylation reactions can occur at the nitrogen atoms of the pyrazine ring or at the carbon atoms of the quinoxaline nucleus, depending on the reaction conditions and the nature of the electrophile.

Research Findings:

Alkylation of quinoxalin-2(1H)-ones can be achieved at the C3 position using alkylhydrazines under visible light irradiation, providing a green and catalyst-free method. mdpi.com The alkylation of quinoxaline-2,3-diones, which can be derived from 5-nitro-o-phenylenediamine, has been performed under phase transfer catalysis conditions to introduce alkyl groups at the nitrogen atoms. imist.ma

Acylation of quinoxaline can be achieved through radical-based methods. For instance, the reaction of quinoxaline with an aldehyde in the presence of tert-butyl hydroperoxide and ferrous sulfate (B86663) in acidic solution leads to acylation. e-bookshelf.de Acetylation of amino-substituted quinoxalines can lead to acetamido derivatives or, under refluxing conditions with acetic anhydride, to the formation of fused pyrrolo[3,4-d]quinoxaline systems. researchgate.net

Cyclization and Condensation Reactions Involving this compound Derivatives

The chemical architecture of this compound, characterized by the presence of an electron-withdrawing nitro group on the benzene ring portion of the quinoxaline scaffold, provides a unique platform for advanced synthetic transformations. The nitro group can be readily converted into other functionalities, most notably an amino group, which then serves as a handle for a variety of condensation and subsequent intramolecular cyclization reactions. These transformations are instrumental in the construction of complex, fused polycyclic heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. Research in this area focuses on leveraging the reactivity of this compound derivatives to build elaborate molecular frameworks.

A primary strategy involves the initial reduction of the nitro group to an amine. This transformation from this compound to 5-aminoquinoxaline is a critical gateway step, converting the electron-poor aromatic ring into an electron-rich system bearing a nucleophilic amino group. This amine is then poised for reaction with a range of electrophilic partners, leading to intermediates that can undergo intramolecular cyclization to form new rings fused to the original quinoxaline core.

One prominent example of this strategy is the synthesis of pyrido[2,3-f]quinoxaline (B14061820) derivatives. researchgate.net The process begins with the catalytic hydrogenation of a substituted this compound, such as 5-nitro-2,3-diphenylquinoxaline, to yield the corresponding 5-amino-2,3-diphenylquinoxaline. This amine derivative is then subjected to a condensation reaction with various alkoxymethylene compounds. The resulting intermediates, which are essentially (quinoxalylamino)ethenes, are then induced to cyclize under thermal conditions. researchgate.net This thermal cyclization forges a new pyridone ring fused to the quinoxaline system, yielding polycyclic structures like substituted pyrido[2,3-f]quinoxalines. researchgate.net The sequence allows for the systematic construction of complex heterocyclic libraries based on the initial choice of alkoxymethylene reagent.

The following table summarizes the key steps in a representative transformation starting from a this compound derivative:

| Starting Material | Reaction Step | Reagents/Conditions | Intermediate/Product | Reference |

| 5-Nitro-2,3-diphenylquinoxaline | Reduction | Catalytic Hydrogenation | 5-Amino-2,3-diphenylquinoxaline | researchgate.net |

| 5-Amino-2,3-diphenylquinoxaline | Nucleophilic Substitution (Condensation) | Alkoxymethylene derivatives | (Quinoxalylamino)ethene derivatives | researchgate.net |

| (Quinoxalylamino)ethene derivatives | Thermal Cyclization | Heating | Substituted Pyrido[2,3-f]quinoxalines | researchgate.net |

Further research has explored tandem reactions where this compound can participate in cycloaddition processes. For instance, palladium-catalyzed cycloadditions have been shown to be effective with various nitroarenes, including nitroquinoxalines, to yield fused cyclopentane (B165970) ring systems. acs.org These advanced catalytic methods demonstrate the utility of the nitro-substituted quinoxaline ring system in more complex, one-pot transformations that create multiple C-C bonds and new stereocenters.

The versatility of the amino group derived from this compound also extends to other condensation reactions. For example, reaction with α-dicarbonyl compounds or their equivalents is a classical and widely used method for synthesizing new heterocyclic rings fused to an existing amino-substituted aromatic system. researchgate.netsapub.org While many examples in the literature start with o-phenylenediamines to form the quinoxaline ring itself, the principle applies equally to the functionalization of 5-aminoquinoxaline. iosrphr.org Condensation of the 1,2-diamine functionality (if present) or the 5-amino group with suitable dicarbonyl partners can lead to the formation of pyrazine or other heterocyclic rings. sapub.org

The research findings highlight that derivatives of this compound are valuable building blocks for creating larger, fused heterocyclic structures. The typical reaction pathway involves reduction of the nitro group followed by condensation and cyclization, providing access to novel polycyclic systems such as pyridoquinoxalines. researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Nitroquinoxaline, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of its five aromatic protons. The chemical shifts (δ), measured in parts per million (ppm), are significantly influenced by the electron-withdrawing nature of the nitro (NO₂) group and the nitrogen atoms within the quinoxaline (B1680401) core.

The nitro group at the C-5 position exerts a strong deshielding effect on the adjacent protons, causing their signals to appear further downfield compared to those in unsubstituted quinoxaline. Protons on the benzene (B151609) ring (H-6, H-7, H-8) and the pyrazine (B50134) ring (H-2, H-3) exhibit distinct chemical shifts and coupling patterns that allow for their precise assignment. The deshielding effect of the nitro group is most pronounced on the ortho proton (H-6) and the peri proton (H-4, though not present in this specific isomer, its influence is felt on H-8). The interpretation involves analyzing these shifts and the spin-spin coupling constants (J-values) between adjacent protons, which reveal their connectivity. libretexts.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Note: Exact ppm values can vary based on the solvent used. carlroth.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.9 - 9.1 | Doublet | J ≈ 1.7 Hz |

| H-3 | ~8.9 - 9.1 | Doublet | J ≈ 1.7 Hz |

| H-6 | ~8.4 - 8.6 | Doublet of Doublets | J ≈ 8.5, 1.2 Hz |

| H-7 | ~7.8 - 8.0 | Triplet / Doublet of Doublets | J ≈ 8.5, 7.5 Hz |

| H-8 | ~8.2 - 8.4 | Doublet of Doublets | J ≈ 7.5, 1.2 Hz |

This interactive table summarizes the expected proton NMR signals for this compound. Click on the headers to sort the data.

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups.

The carbon atom directly bonded to the nitro group (C-5) is significantly deshielded, appearing at a high chemical shift value. Similarly, the carbons of the pyrazine ring (C-2 and C-3) are also downfield due to the influence of the adjacent nitrogen atoms. Quaternary carbons (C-4a, C-8a, and C-5) can be distinguished from protonated carbons, often through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). magritek.com Comprehensive analysis of ¹³C NMR data is crucial for confirming the substitution pattern on the quinoxaline ring system. lsbu.ac.ukbrunel.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: Values are approximate and can vary with solvent and reference standard. libretexts.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~145 - 147 |

| C-3 | ~145 - 147 |

| C-4a | ~140 - 142 |

| C-5 | ~148 - 150 |

| C-6 | ~125 - 127 |

| C-7 | ~130 - 132 |

| C-8 | ~128 - 130 |

| C-8a | ~135 - 137 |

This interactive table displays the predicted carbon-13 chemical shifts. Use the search bar to filter by carbon atom.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. emerypharma.com For this compound, COSY spectra would show cross-peaks connecting H-2 with H-3 (if there is a small long-range coupling), H-6 with H-7, and H-7 with H-8, confirming the sequence of protons on the benzene moiety.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is particularly powerful for identifying quaternary carbons, which show no signal in an HSQC spectrum. For instance, the proton at H-6 would show a correlation to C-5 and C-8, while the H-8 proton would show correlations to C-4a and C-6. These long-range correlations are crucial for piecing together the entire molecular puzzle and confirming the position of the nitro group. emerypharma.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduspecac.com The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features. Each mode of vibration is an independent motion of atoms in the molecule that occurs without causing movement in any other mode. colostate.edu

The most prominent and diagnostic peaks are those associated with the nitro group.

Asymmetric NO₂ Stretch: A strong absorption band typically appears in the range of 1520-1560 cm⁻¹.

Symmetric NO₂ Stretch: A strong absorption band is observed in the region of 1340-1370 cm⁻¹.

Other significant absorptions include:

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). vscht.cz

Aromatic C=C and C=N Stretch: A series of bands in the 1400-1620 cm⁻¹ region. libretexts.org

C-H Bending (Out-of-Plane): Bands in the fingerprint region (below 1000 cm⁻¹) that can help confirm the substitution pattern on the aromatic ring. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | Medium to Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Out-of-Plane C-H Bending | 700 - 900 | Strong |

This interactive table lists the key IR absorption bands for identifying the functional groups in this compound.

UV-Visible (UV-Vis) Spectroscopy in Photophysical Investigations and Quantitative Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. technologynetworks.comuu.nl This technique is used to study the electronic properties of this compound and can also be employed for quantitative analysis according to the Beer-Lambert Law. rsc.org

The quinoxaline ring system is an inherent chromophore, a part of a molecule responsible for its color by absorbing light in the UV or visible region. adpcollege.ac.in The attachment of a nitro group, a powerful auxochrome, significantly modifies the electronic absorption spectrum. The presence of the nitro group extends the conjugation and introduces non-bonding electrons, leading to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). adpcollege.ac.inmdpi.com

The UV-Vis spectrum of this compound is expected to display multiple absorption bands corresponding to different electronic transitions: slideshare.net

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated aromatic system and typically result in strong absorption bands in the UV region.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the quinoxaline ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.

Studies on related nitroquinoxalines suggest that the absorption spectrum is complex, with multiple bands reflecting the rich electronic structure of the molecule. researchgate.net The specific wavelengths and intensities of these transitions are sensitive to the solvent polarity. slideshare.net

Acid-Base Behavior Studies via UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the acid-base properties of this compound. The electronic absorption spectrum of the molecule is sensitive to changes in pH due to the protonation and deprotonation of its nitrogen atoms. The parent quinoxaline molecule is a weak base with a pKa of 0.56. wjpps.com The introduction of the electron-withdrawing nitro group at the 5-position is expected to significantly decrease the basicity of the quinoxaline ring system. For instance, the predicted pKa for the related compound 2-Methyl-5-nitroquinoxaline is -2.02, indicating a substantial reduction in basicity. chemicalbook.com

Studies on this compound would involve recording UV-Vis spectra across a range of pH values. By monitoring the changes in the absorption maxima (λmax), particularly the shifts corresponding to the n→π* and π→π* transitions, the equilibrium between the protonated and neutral forms of the molecule can be observed. The pKa value can then be determined by analyzing the spectral data, often by plotting absorbance at a specific wavelength against pH. This provides quantitative insight into how the electronic structure and reactivity of the compound are influenced by acidity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. isca.meisca.in Upon ionization, the molecule fragments in a predictable manner, providing a unique fingerprint that aids in its identification. msu.edu The fragmentation process typically involves the cleavage of the weakest bonds, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. uni-saarland.dersc.org For quinoxaline derivatives, fragmentation can involve losses of neutral molecules like HCN, N₂, and NO₂.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments with a high degree of confidence. uni-saarland.de This technique can distinguish between ions with very similar nominal masses. For this compound (C₈H₅N₃O₂), the exact mass can be calculated and compared to the experimentally measured value, typically with a difference of less than 5 ppm. This level of accuracy is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds. HRMS is routinely used to verify the successful synthesis of quinoxaline derivatives. rsc.orgacs.orgtandfonline.com

| Compound Derivative | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 2,3-Di(furan-2-yl)-5-nitroquinoxaline | C₁₇H₁₃N₂O₂ | 277.0972 | 277.0974 | arkat-usa.org |

| 6-Nitro-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | C₂₀H₁₄N₃O₂S₂ | 392.0527 | 392.0540 | nih.gov |

| 2,3-Bis[(E)-2-(naphthalen-2-yl)vinyl]-6-nitroquinoxaline | C₃₂H₂₂N₃O₂ | 480.1712 | 480.1719 | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.com This hyphenated technique is widely used for the analysis of this compound in complex mixtures, allowing for its separation, identification, and quantification. nih.govresearchgate.net In a typical LC-MS setup, a reversed-phase column (such as a C18 column) is used to separate the components of a sample based on their hydrophobicity. nih.govchromatographyonline.com The eluent from the LC is then introduced into the mass spectrometer, where the components are ionized (commonly via electrospray ionization, ESI) and detected. mdpi.comnih.gov This method is invaluable for monitoring reaction progress, assessing sample purity, and analyzing metabolites of quinoxaline derivatives. chromatographyonline.com

| Analytical Technique | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | Determination of quinoxaline 1,4-dioxides and metabolites in swine liver | chromatographyonline.com |

| LC-MS | C18 column (3 µm, 2.1 mm i.d. × 150 mm) | Methanol/water with 0.1% formic acid | Monitoring synthesis of quinoxaline derivatives | nih.gov |

| LC/ESI-MS | Not specified | Not specified | Structure verification of novel quinoxaline derivatives | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Lattice Analysis

Raman Spectroscopy in Vibrational Mode Analysis and Polymer Characterization

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. ksu.edu.salibretexts.org The technique is based on the inelastic scattering of monochromatic light. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. ksu.edu.sa In the context of this compound, Raman spectroscopy can be used to identify characteristic vibrational frequencies associated with the quinoxaline core, the C-NO₂ bond, and the symmetric and asymmetric stretching of the nitro group.

Research on 2,3-disubstituted this compound derivatives has utilized FT-Raman spectroscopy for characterization. researchgate.net Furthermore, the technique has been applied to study the electropolymerization of these monomers into polymer films, demonstrating its utility in polymer characterization. By comparing the spectra of the monomer and the resulting polymer, changes in vibrational modes upon polymerization can be identified, offering insights into the polymerization mechanism. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | scialert.netscialert.net |

| C=N stretching | ~1620 | scialert.net |

| C=C stretching (ring) | 1625-1430 | scialert.netscialert.net |

| NO₂ symmetric stretching | 1370-1335 | N/A |

| C-N stretching | ~1135 | scialert.net |

Advanced Chromatographic Methods for Purity Assessment and Separation

Advanced chromatographic techniques are indispensable for the purification of this compound and the assessment of its purity. oup.com.au High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. quality-assistance.com Reversed-phase HPLC, often using a C18 stationary phase with a mobile phase consisting of a mixture like acetonitrile (B52724) and water, can effectively separate this compound from starting materials, byproducts, and isomers. nih.govepa.gov The purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram.

The synthesis of this compound via the nitration of quinoxaline can produce minor amounts of the 6-nitro isomer. Advanced chromatographic methods, including preparative HPLC or meticulous column chromatography, are required to separate these positional isomers and obtain high-purity this compound. The development of such methods is crucial for ensuring that the material used in subsequent research applications is of a defined and high-purity standard. mdpi.comeuropeanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of quinoxaline derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase.

A typical HPLC system for the analysis of this compound would consist of a high-pressure pump to deliver the mobile phase, an injector, a column housed in a thermostatically controlled oven, and a detector. Ultraviolet (UV) detection is well-suited for this compound due to the presence of the chromophoric nitro and quinoxaline moieties, which exhibit strong absorbance in the UV region.

Detailed Research Findings:

While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods for structurally similar quinoxaline derivatives provide a strong basis for method development. For instance, the analysis of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives has been successfully performed using RP-HPLC to determine their lipophilicity (log P) mdpi.com. These studies often employ a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier.

For the purity assessment of quinoxaline derivatives, HPLC is the method of choice. Compounds are often required to have a purity of over 95% as determined by HPLC for use in further applications nih.gov. The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation from potential impurities and degradation products.

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, extrapolated from methods used for related compounds.

| Parameter | Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 317 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC can be an effective analytical tool, often coupled with a mass spectrometer (GC-MS) for definitive identification. In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

The analysis of nitroaromatic compounds, a class to which this compound belongs, is well-established using GC. These methods often employ a capillary column with a nonpolar or medium-polarity stationary phase. Electron Capture Detectors (ECD) are particularly sensitive to nitro-containing compounds, making them a suitable choice for trace analysis. However, for unambiguous identification, coupling the GC to a Mass Spectrometer (MS) is preferred. GC-MS provides not only retention time data but also a mass spectrum, which serves as a molecular fingerprint of the analyte.

Detailed Research Findings:

The analysis of nitroaromatic compounds in various matrices has been extensively studied. For example, methods have been developed for the analysis of nitroaromatic explosives and related compounds in environmental samples using GC-MS with electron-capture negative ionization (ECNI), which offers high sensitivity and selectivity nih.gov. These methods often involve a temperature-programmed oven to ensure the elution of compounds with a wide range of boiling points.

For the successful GC analysis of this compound, careful optimization of the injector temperature is crucial to ensure complete volatilization without thermal degradation. The choice of the stationary phase is also critical; a low-to-mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for nitroaromatic compounds.

The following table presents a plausible set of GC-MS conditions for the analysis of this compound, based on established methods for similar nitroaromatic compounds.

| Parameter | Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-300 |

This table represents a typical starting point for method development and may require optimization.

Computational and Theoretical Studies on 5 Nitroquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of molecules. scielo.br Through DFT, key properties that govern a molecule's reactivity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgirjweb.com

While specific DFT studies on the parent 5-Nitroquinoxaline are not extensively documented in publicly available literature, research on the related quinoline (B57606) molecule provides a foundational understanding. For quinoline, DFT calculations at the B3LYP/6–31+G (d, p) level have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of -4.83 eV. scirp.org The introduction of a nitro group at the 5-position of the quinoxaline (B1680401) ring, as in this compound, is expected to significantly influence these values due to its strong electron-withdrawing nature. This would likely lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface and predict sites for electrophilic and nucleophilic attack. redalyc.org For quinoxaline derivatives, DFT has been employed to analyze reactivity, revealing that atoms like nitrogen are often nucleophilic sites susceptible to electrophilic attack. mdpi.com

| Property | Value | Basis Set |

| HOMO Energy | -6.646 eV | B3LYP/6–31+G(d,p) |

| LUMO Energy | -1.816 eV | B3LYP/6–31+G(d,p) |

| HOMO-LUMO Gap | -4.83 eV | B3LYP/6–31+G(d,p) |

Data sourced from a study on the parent quinoline compound and serves as a reference point. scirp.org

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov

In another study, 1,3-dithiolo[4,5-b]quinoxaline derivatives were docked against several cancer-related proteins, including Bcl-2, EGFR, and VEGFR. reddit.com The results indicated good binding affinity with these targets, suggesting the potential of the quinoxaline scaffold in the design of new anticancer agents. reddit.com These findings highlight the utility of molecular docking in identifying potential biological targets for quinoxaline-based compounds and in elucidating the specific molecular interactions that underpin their activity.

| Derivative Class | Target Protein | Binding Energy Range (kcal/mol) | Key Interacting Residues |

| 1,2,3-triazole substituted quinoxalines | EGFR (PDB: 4HJO) | -9.57 to -12.03 | LYS721, MET769 |

| 1,3-dithiolo[4,5-b]quinoxalines | Bcl-2, EGFR, VEGFR | Not specified | Not specified |

This table summarizes findings from studies on quinoxaline derivatives, not the parent this compound. nih.govreddit.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational flexibility of molecules and the dynamics of their interactions over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how a ligand adapts its shape to a binding site and the stability of the resulting complex. cresset-group.com

Although MD simulations specifically for this compound are not widely reported, studies on related systems demonstrate the power of this technique. For example, MD simulations have been used to study the conformational changes in receptors when bound to quinoxaline-like ligands. mdpi.com These simulations, often spanning microseconds, can track the root-mean-square deviation (RMSD) of the protein backbone to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

In one study on catalytically active peptides, MD simulations were performed at different temperatures to analyze their conformational preferences and secondary structures in solution. nih.gov Such analyses, if applied to this compound, could provide valuable information about its conformational landscape and how it might change upon interacting with a biological target. The generation of an ensemble of structures from MD simulations can also be used for more advanced docking protocols, such as ensemble docking, which can account for protein flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. psu.edu QSAR models are mathematical equations that relate the chemical and physical properties of a series of compounds to their biological activities, while SAR provides qualitative insights into these relationships. dergipark.org.trnih.gov

Specific QSAR models for this compound are not prevalent in the literature. However, QSAR studies on broader classes of compounds, such as nitroaromatic compounds, have been conducted to predict their toxic effects. nih.gov These models often use a variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical parameters, to build a predictive relationship with biological activity. researchgate.net For a series of 5-nitrofuran-2-yl derivatives, QSAR models were developed to predict their antitubercular activity using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). arxiv.org

SAR studies on quinoxaline derivatives have provided valuable information for the design of more potent and selective compounds. For example, a SAR study on a series of quinoxaline urea (B33335) analogs led to the identification of a compound with improved potency as an inhibitor of IKKβ, a therapeutic target for pancreatic cancer. nih.gov The study systematically explored substitutions on the quinoxaline core to optimize activity and bioavailability. nih.gov Such an approach, if applied to a series of this compound derivatives, could guide the development of new therapeutic agents.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. researchgate.net

While a Hirshfeld surface analysis of the parent this compound crystal structure is not available in the reviewed literature, a study on 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one provides a clear example of this technique's application to a related nitroquinoxaline derivative. researchgate.net The analysis of this compound's crystal structure revealed that the most significant contributions to the crystal packing come from H···H (43.5%) and H···O/O···H (30.8%) contacts. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a detailed breakdown of these interactions.

| Contact Type | Contribution (%) |

| H···H | 43.5 |

| H···O/O···H | 30.8 |

| C···C | Not specified |

| C···N/N···C | Not specified |

| H···C/C···H | Not specified |

| H···N/N···H | Not specified |

| O···O | Not specified |

| N···O/O···N | Not specified |

| C···O/O···C | Not specified |

| N···N | Not specified |

Data is for the derivative 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. researchgate.net

Molecular Modeling for Steric and Electronic Effects on Reactivity and Properties

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to predict their properties. scielo.br A key application of molecular modeling is the study of steric and electronic effects, which are fundamental to understanding chemical reactivity. iupac.org

The electronic effect of a substituent refers to its ability to donate or withdraw electron density, which can be quantified using parameters like Hammett constants. scielo.br The nitro group in this compound is a strong electron-withdrawing group, which is expected to significantly influence the reactivity of the quinoxaline ring system, making it more susceptible to nucleophilic attack.

Steric effects arise from the spatial arrangement of atoms in a molecule, which can hinder or facilitate a chemical reaction. rsc.org Molecular modeling can be used to calculate steric parameters and to visualize the three-dimensional shape of a molecule, providing insights into how its size and shape might affect its interactions with other molecules. For example, in a study on the formation of a cycloheptatriene (B165957) ring around a tribenzotriquinacene core, molecular modeling was used to assess the interplay of steric and electronic effects of various substituents. rsc.org While the electronic effects were found to be predominant, steric hindrance also played a significant role. rsc.org Applying similar molecular modeling approaches to this compound and its derivatives would be crucial for a comprehensive understanding of their reactivity and for the rational design of new compounds with desired properties.

Biological Activities and Pharmacological Investigations of 5 Nitroquinoxaline and Its Derivatives

Antimicrobial Activities

The 5-nitroquinoxaline scaffold is a key constituent in various compounds that have been scrutinized for their ability to combat microbial pathogens. Research has spanned across bacteria, fungi, and viruses, uncovering mechanisms of action and important structural determinants for activity.

Antibacterial Efficacy and Spectrum Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on 6-nitroquinoxaline (B1294896) derivatives have shown they can cause damage to bacterial DNA and alter the morphology of bacterial cells. researchgate.net These compounds have exhibited potent activity against Gram-positive pathogens in particular. researchgate.net

One area of significant findings is in the activity against Mycobacterium tuberculosis. Certain derivatives have recorded potent minimum inhibitory concentration (MIC) values, with some as low as 0.78 μM. Research into synthetic 6-nitroquinoxaline derivatives has demonstrated their ability to inhibit DNA synthesis, produce fragmented nucleoids, and alter the membrane architecture in Staphylococcus aureus. nih.gov These derivatives also showed a significant ability to disrupt preformed biofilms of this bacterium. nih.gov

The following table summarizes the antibacterial efficacy of selected this compound derivatives.

| Derivative Name | Bacterial Strain | Activity (MIC) |

| Unspecified this compound Derivative | Mycobacterium tuberculosis | 0.78 μM |

| Representative 6-Nitroquinoxaline Derivative (3a) | Staphylococcus aureus | Effective biofilm disruption and inhibition of DNA synthesis |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy and Spectrum

The antifungal potential of this compound and its derivatives has also been a subject of investigation. ontosight.aiontosight.ai Studies indicate that these compounds show promise in inhibiting the growth of various fungal strains.

Specific research focused on nitro-substituted quinoxalines has been conducted against Aspergillus niger, a fungus known to cause opportunistic infections. ijcmas.com In these studies, various derivatives were synthesized and evaluated, with some exhibiting prominent inhibitory activity. ijcmas.com The compound 2,3-bis(p-nitrophenyl)-5-nitroquinoxaline, in particular, was found to be more active than the standard reference drug, griseofulvin. ijcmas.com Other derivatives containing nitro-phenyl groups also showed moderate to prominent inhibition of Aspergillus niger. ijcmas.com While some quinoxaline-2,3-dione derivatives with nitro groups showed only mild activity, those with chloro, fluoro, and bromo substitutions demonstrated significant antifungal effects against Aspergillus niger and Aspergillus fumigates. ijpda.org

The table below presents findings on the antifungal activity of these compounds.

| Derivative Name | Fungal Strain | Activity |

| 2,3-bis(p-nitrophenyl)-5-nitro quinoxaline (B1680401) | Aspergillus niger | Potent, more active than standard (griseofulvin) |

| 2,3-bis(m-nitrophenyl)-6-nitroquinoxaline | Aspergillus niger | Prominent inhibitory activity |

| 2-(o-nitrophenyl)-3-(p-nitrophenyl)-6-nitroquinoxaline | Aspergillus niger | Prominent inhibitory activity |

| 2-(m-nitrophenyl)-3-(p-nitrophenyl)-6-nitroquinoxaline | Aspergillus niger | Prominent inhibitory activity |

Antiviral Efficacy and Spectrum

While the broader class of quinoxaline compounds has been investigated for potential antiviral applications against a range of viruses, nih.govresearchgate.netnih.gov specific data on the antiviral efficacy and spectrum of this compound itself or its direct derivatives are not extensively detailed in the reviewed literature. Some derivatives, such as 2,3-Dimethyl-6-nitroquinoxaline, have been noted for their potential antiviral properties, but specific viral targets and efficacy data like IC50 values are not specified. ontosight.ai The therapeutic potential of quinoxaline derivatives for antiviral treatment is a growing area of interest that warrants further investigation to establish specific activities and mechanisms. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are often linked to the nitro group, which is crucial for their biological activity. researchgate.net A primary mechanism involves the bioreduction of the nitro group within the target pathogen, which leads to the formation of reactive intermediates. These intermediates can then interact with essential biological macromolecules like DNA and proteins, causing cellular damage and leading to antimicrobial effects.

DNA Replication Interference : A significant mechanism of action is the interference with the pathogen's DNA. Synthetic 6-nitroquinoxaline derivatives have been shown to bind to bacterial DNA, leading to a change in its global structure and causing it to become over-supercoiled. nih.gov This structural alteration inhibits DNA synthesis, results in fragmented nucleoids, and ultimately contributes to bacterial cell death. researchgate.netnih.gov

Protein Synthesis Inhibition : The interaction of the reactive intermediates with proteins suggests that protein synthesis inhibition could be another pathway for the antimicrobial action of these compounds, though this is less detailed than the DNA interference mechanism. microbenotes.comwikipedia.org

Cell Membrane Disruption : Some studies have indicated that these compounds can alter the membrane architecture of bacteria, suggesting that cell membrane disruption also plays a role in their bactericidal activity. nih.gov

Reactive Oxygen Species (ROS) Generation : In the context of antifungal activity, a preliminary exploration of the mechanism for certain nitrofuran derivatives (a related class) showed that they can facilitate the formation of reactive oxygen species, which damage and ultimately inhibit the proliferation of fungal cells. nih.gov